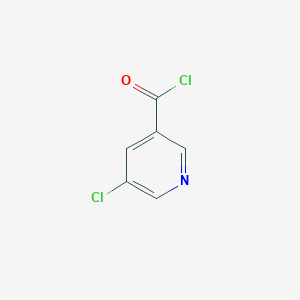

5-Chloronicotinoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-1-4(6(8)10)2-9-3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKOWBGBYPYXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620515 | |

| Record name | 5-Chloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85320-79-2 | |

| Record name | 5-Chloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Chloronicotinoyl Chloride

Section 1: Introduction and Isomeric Landscape

In the fields of pharmaceutical and agrochemical synthesis, heterocyclic intermediates are foundational building blocks. Among these, chloronicotinoyl chlorides represent a class of highly reactive and versatile reagents. Their structure, featuring a pyridine ring functionalized with both a reactive acyl chloride and a directing chloro group, makes them invaluable for constructing complex molecular architectures.[1][2] This guide provides an in-depth examination of the chemical properties, synthesis, and reactivity of these compounds, with a specific focus on 5-Chloronicotinoyl chloride .

A critical aspect to understand is the isomeric landscape of chloronicotinoyl chlorides. The position of the chlorine atom on the pyridine ring significantly influences the electronic properties and, consequently, the reactivity and spectroscopic signature of the molecule. The three principal positional isomers are 2-chloronicotinoyl chloride, this compound, and 6-chloronicotinoyl chloride. While the 2- and 6-chloro isomers are well-documented and commercially available, specific experimental data for the 5-chloro isomer is less prevalent in readily accessible literature.[3][4] Therefore, this guide will leverage a comparative approach, utilizing established data from its analogs to provide a comprehensive and predictive overview of the 5-chloro isomer.

Caption: Positional isomers of Chloronicotinoyl Chloride.

Section 2: Physicochemical Properties - A Comparative Analysis

The physical properties of an acyl chloride are critical for its handling, storage, and reaction setup. Lacking the ability to form hydrogen bonds, acyl chlorides typically exhibit lower melting and boiling points compared to their parent carboxylic acids.[5] The table below summarizes the known properties of the 2- and 6-chloro isomers and provides predicted values for this compound based on structural analogy.

| Property | 2-Chloronicotinoyl chloride | 6-Chloronicotinoyl chloride | This compound (Predicted) |

| CAS Number | 49609-84-9[3] | 66608-11-5[4] | N/A (Precursor: 22620-27-5)[6] |

| Molecular Formula | C₆H₃Cl₂NO[3] | C₆H₃Cl₂NO[4] | C₆H₃Cl₂NO |

| Molecular Weight | 176.00 g/mol [3] | 176.00 g/mol [4] | 176.00 g/mol |

| Appearance | White to beige-yellow solid[7] | Off-white to yellow crystalline powder | Off-white to yellow solid/liquid |

| Melting Point | 39-44 °C[7] | 48-51 °C[4] | ~35-55 °C |

| Boiling Point | 98-100 °C (at reduced pressure) | N/A | ~100-120 °C (at reduced pressure) |

| Key Hazard | Reacts violently with water[7] | Causes severe skin burns and eye damage[4] | Reacts violently with water, Corrosive |

Note: The CAS number 22620-27-5 refers to the parent carboxylic acid, 5-Chloronicotinic acid.[6][8]

Section 3: Synthesis of Chloronicotinoyl Chlorides

Causality in Reagent Selection: The most direct and common method for synthesizing chloronicotinoyl chlorides is the chlorination of the corresponding chloronicotinic acid.[9] This transformation requires a potent chlorinating agent capable of converting a carboxylic acid, a relatively stable functional group, into a highly reactive acyl chloride. Thionyl chloride (SOCl₂) is frequently the reagent of choice for this purpose. Its advantages are twofold: 1) it reacts readily with the carboxylic acid, and 2) the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[9] Oxalyl chloride is another effective reagent, often used for milder reaction conditions. A catalytic amount of N,N-dimethylformamide (DMF) is commonly added to accelerate the reaction. This is a crucial mechanistic choice; DMF reacts with the chlorinating agent to form the Vilsmeier reagent in situ, which is a more potent acylating agent and is the true catalytic species in the cycle.

Experimental Protocol: General Synthesis of this compound

This protocol describes a robust method for preparing this compound from its carboxylic acid precursor, 5-chloronicotinic acid. The principles are directly applicable to the other isomers.

Self-Validation and Safety: This procedure must be performed in a well-ventilated fume hood. All glassware must be thoroughly dried (e.g., oven- or flame-dried) prior to use, as thionyl chloride and the acyl chloride product react violently with moisture.[10] The reaction should be equipped with a gas outlet or drying tube to manage the HCl and SO₂ gases produced.

Materials and Equipment:

-

Thionyl chloride (SOCl₂, ~2.0 eq)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

N,N-dimethylformamide (DMF, 1-2 drops, catalytic)

-

Dry round-bottom flask with magnetic stir bar

-

Reflux condenser and heating mantle/oil bath

-

Rotary evaporator for solvent removal

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloronicotinic acid (1.0 equivalent) and a magnetic stir bar.

-

Solvent Addition: Add a suitable volume of an anhydrous solvent like toluene to suspend the acid.

-

Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension.

-

Reagent Addition: Slowly add thionyl chloride (~2.0 equivalents) to the stirred suspension at room temperature. Gas evolution (HCl, SO₂) will be observed.

-

Reaction Progression: Once the addition is complete, slowly heat the mixture to reflux (typically 70-80 °C for toluene). The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the solid starting material. Maintain reflux for 1-3 hours.[9]

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[9] This step should be performed with caution to avoid contamination of the vacuum pump. The resulting crude this compound can be used directly or purified further by vacuum distillation.

Caption: General workflow for the synthesis of this compound.

Section 4: Core Reactivity and Mechanistic Considerations

The chemistry of this compound is dominated by the high reactivity of the acyl chloride functional group.[11][12] The carbon atom of the carbonyl group is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the adjacent chlorine atom, which polarize the carbon, giving it a significant partial positive charge.[10] This electrophilicity makes it an excellent substrate for attack by a wide range of nucleophiles.

The canonical reaction mechanism is nucleophilic acyl substitution , which proceeds via a two-step addition-elimination pathway.[13]

-

Nucleophilic Addition: The nucleophile (e.g., an alcohol, amine, or water) attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.[11]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond, and in doing so, it eliminates the best leaving group attached to the carbonyl carbon. In this case, the chloride ion (Cl⁻) is an excellent leaving group, and its departure is highly favorable, regenerating the carbonyl and yielding the final substituted product.[13]

Caption: General mechanism of nucleophilic acyl substitution.

Common Transformations:

-

Hydrolysis: Vigorous reaction with water to form the parent 5-chloronicotinic acid and HCl gas. This underscores the need for anhydrous handling conditions.[5]

-

Alcoholysis: Reaction with alcohols to form esters. This is a highly efficient method for ester synthesis.

-

Aminolysis: Reaction with ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively. This is one of the most common applications in drug development.[10]

Section 5: Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an acyl chloride is the C=O stretching absorption . Due to the electron-withdrawing effect of the chlorine atom, this band appears at a characteristically high frequency, typically in the range of 1775-1810 cm⁻¹ .[14] This high-frequency absorption is a definitive indicator of the acyl chloride functional group, distinguishing it from other carbonyl compounds like ketones or esters which absorb at lower frequencies.[15]

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.

-

H2, H6, H4 Protons: Based on the known spectrum of 2-chloronicotinoyl chloride (which shows peaks around 8.58, 8.26, and 7.57 ppm in DMSO-d6), the protons of the 5-chloro isomer will also reside in the downfield region (~8.0-9.0 ppm).[16] The exact chemical shifts are influenced by the anisotropic effect of the pyridine ring and the electronic effects of the two chloro-substituents. The proton at the C2 position, being between the nitrogen and the acyl chloride, is expected to be the most downfield. The proton at C6 will also be significantly downfield due to its proximity to the ring nitrogen. The proton at C4 will likely be the most upfield of the three.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide key structural information.

-

Carbonyl Carbon (C=O): The most characteristic signal will be that of the carbonyl carbon. In acyl chlorides, this peak is typically found in the range of 160-180 ppm .

-

Aromatic Carbons: Five signals are expected for the pyridine ring carbons, with their chemical shifts influenced by the positions of the nitrogen and the two chloro-substituents.

Section 6: Handling, Storage, and Safety

Authoritative Grounding: The handling and safety protocols for chloronicotinoyl chlorides are well-established and must be strictly adhered to. These compounds are classified as corrosive and moisture-sensitive.

Core Hazards:

-

Corrosivity: Causes severe skin burns and eye damage upon contact.[4]

-

Reactivity with Water: Reacts violently with water and moisture, liberating toxic and corrosive hydrogen chloride (HCl) gas.[7]

-

Inhalation Toxicity: The dusts and vapors are harmful if inhaled.

Safe Handling Protocols:

-

Ventilation: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors and dust.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical safety goggles with a face shield.

-

Inert Conditions: Handle the material under an inert atmosphere (e.g., argon or nitrogen) whenever possible to prevent hydrolysis from atmospheric moisture.[17]

-

Spill Management: In case of a spill, evacuate the area. Do not use water. Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite), sweep up, and place in a sealed container for hazardous waste disposal.

Storage:

-

Container: Keep the container tightly closed and stored in a dry, cool, and well-ventilated area.[17]

-

Moisture Control: Store away from water and any sources of moisture. Storage in a desiccator or under an inert atmosphere is recommended.

-

Temperature: For long-term stability, refrigeration (2-8 °C) is often advised.[7]

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Section 7: Conclusion

This compound, as a member of the chloronicotinoyl chloride family, is a highly reactive and valuable intermediate in synthetic organic chemistry. Its properties are defined by the electrophilic nature of the acyl chloride group and the electronic influence of the chloro-substituted pyridine ring. While direct experimental data for the 5-chloro isomer is sparse, its synthesis, reactivity, and spectroscopic characteristics can be reliably inferred from its well-studied 2- and 6-chloro analogs and fundamental chemical principles. Proper adherence to stringent safety and handling protocols is paramount when working with this class of compounds due to their corrosive and water-reactive nature. This guide provides the foundational knowledge for researchers and drug development professionals to confidently and safely incorporate this compound and its isomers into their synthetic workflows.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chloronicotinoyl chloride | C6H3Cl2NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Acyl chloride - Wikipedia [en.wikipedia.org]

- 6. 5-Chloronicotinic acid | 22620-27-5 [chemicalbook.com]

- 7. 2-Chloronicotinyl chloride | 49609-84-9 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistrystudent.com [chemistrystudent.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

- 15. reddit.com [reddit.com]

- 16. 2-Chloronicotinyl chloride(49609-84-9) 1H NMR [m.chemicalbook.com]

- 17. chemscene.com [chemscene.com]

Introduction: Navigating the Isomeric Landscape of Chloronicotinoyl Chlorides

An In-Depth Technical Guide to Chloronicotinoyl Chlorides for Researchers and Drug Development Professionals

Chloronicotinoyl chlorides are a class of halogenated pyridine-based acyl chlorides that serve as pivotal intermediates in organic synthesis. Their utility is particularly pronounced in the development of novel pharmaceuticals and agrochemicals. A point of common ambiguity arises from the isomeric placement of the chlorine atom on the pyridine ring. This guide will provide a comprehensive overview of these versatile building blocks, with a focus on their synthesis, reactivity, and applications in drug discovery.

While the user specified "5-Chloronicotinoyl chloride," it is crucial to note that the direct precursor, 5-Chloronicotinic acid, has a registered CAS number of 22620-27-5 [1]. The conversion of this acid to the corresponding acyl chloride is a standard synthetic transformation. However, much of the readily available technical literature and commercial supply focuses on the isomeric 2-Chloronicotinoyl chloride (CAS: 49609-84-9) and 6-Chloronicotinoyl chloride (CAS: 66608-11-5) [2][3][4][5]. Therefore, this guide will address the general class of chloronicotinoyl chlorides, drawing specific examples from the well-documented 2- and 6-chloro isomers to provide a robust and practical resource.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of chloronicotinoyl chlorides are critical for their handling, reaction setup, and purification. Below is a summary of the key properties for the 2-chloro and 6-chloro isomers.

| Property | 2-Chloronicotinoyl chloride | 6-Chloronicotinoyl chloride |

| CAS Number | 49609-84-9[3][4][5] | 66608-11-5[2] |

| Molecular Formula | C₆H₃Cl₂NO[3][4] | C₆H₃Cl₂NO[2][6] |

| Molecular Weight | 176.00 g/mol [3][4] | 176.00 g/mol [2][6] |

| Appearance | White to light yellow powder or lump[7] | Off-white to yellow crystalline powder[6] |

| Melting Point | 38 - 42 °C[7] | 48 - 51 °C[2] |

| Boiling Point | 89 - 91 °C @ 1 mmHg[8] | Not readily available |

| Purity | >98.0%[7] | ≥ 98% (GC)[6] |

Synthesis of Chloronicotinoyl Chlorides: A Standardized Protocol

The most prevalent method for synthesizing chloronicotinoyl chlorides is through the direct chlorination of the corresponding chloronicotinic acid. This conversion is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is a widely adopted and effective method for this transformation.

Experimental Protocol: Synthesis from Chloronicotinic Acid

This protocol details the synthesis of a chloronicotinoyl chloride from its corresponding chloronicotinic acid using thionyl chloride.

Materials and Equipment:

-

Chloronicotinic acid (e.g., 5-chloronicotinic acid, 6-chloronicotinic acid)

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene or dichloromethane, optional)

-

N,N-dimethylformamide (DMF, catalytic amount, optional)

-

Round-bottom flask

-

Reflux condenser with a gas outlet/drying tube (to trap HCl and SO₂)

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Standard glassware for workup

-

Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, solvent-resistant gloves.

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add the chloronicotinic acid (1.0 equivalent).

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. This reaction should be performed in a well-ventilated fume hood. A catalytic amount of DMF can be added to accelerate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux (around 80°C for thionyl chloride) and stirred for several hours until the reaction is complete. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Removal of Excess Reagent: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is then carefully removed by distillation under reduced pressure using a rotary evaporator.[9]

-

Purification: The crude chloronicotinoyl chloride can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

Caption: A generalized workflow for the synthesis of chloronicotinoyl chlorides.

Reactivity and Applications in Drug Discovery

The high reactivity of the acyl chloride group makes chloronicotinoyl chlorides versatile building blocks in organic synthesis. They readily undergo nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters.

This reactivity is harnessed in the synthesis of a variety of biologically active molecules. For instance, 6-Chloronicotinoyl chloride is a key intermediate in the synthesis of certain anti-cancer and anti-inflammatory drugs.[6] The presence of the chlorine atom on the pyridine ring can also serve as a handle for further functionalization through cross-coupling reactions, allowing for the construction of complex molecular architectures.

The incorporation of a chlorinated pyridine moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. Chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. There are over 250 FDA-approved drugs containing chlorine, highlighting the importance of this element in medicinal chemistry.[10][11]

Caption: Reactivity of chloronicotinoyl chlorides and their main applications.

Safety, Handling, and Storage

Chloronicotinoyl chlorides are corrosive and moisture-sensitive compounds that require careful handling in a controlled laboratory environment.

Hazard Identification:

-

GHS Classification: Causes severe skin burns and eye damage.[4][12][13] May be corrosive to metals.[13]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[4][12][13]

Handling and Storage:

-

Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.[8][12]

-

Use in a well-ventilated area, preferably a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][13]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][12]

-

Keep away from water and incompatible materials such as strong oxidizing agents and strong acids.[8]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[8][14]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[12][14]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][14]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician immediately.[8][12]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Carbon dioxide (CO₂), dry chemical, or chemical foam.[12]

-

Unsuitable Extinguishing Media: Do NOT use water, as it reacts violently with the substance.[8][12]

Conclusion

Chloronicotinoyl chlorides are valuable and highly reactive intermediates with significant applications in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of their synthesis, reactivity, and handling is essential for their safe and effective use in research and development. While isomeric ambiguity can be a point of confusion, the fundamental chemistry and handling procedures remain consistent across the different positional isomers. This guide provides a foundational understanding for scientists and researchers working with this important class of compounds.

References

- Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Chloronicotinyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloronicotinoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloronicotinoyl chloride. Retrieved from [Link]

-

Thermo Fisher Scientific. (2024). Safety Data Sheet - 2-Chloronicotinyl chloride. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-Chloronicotinoyl chloride. Retrieved from [Link]

-

Rangappa, S. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 295-322. Retrieved from [Link]

-

Rangappa, S. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

Sources

- 1. 5-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 6-Chloronicotinoyl chloride 97 66608-11-5 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Chloronicotinoyl chloride | C6H3Cl2NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Chloronicotinoyl Chloride | 49609-84-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.it [fishersci.it]

- 13. tcichemicals.com [tcichemicals.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 5-Chloronicotinoyl Chloride: Molecular Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Chloronicotinoyl chloride, a pivotal heterocyclic building block for professionals in chemical research and drug development. We will delve into its molecular architecture, logical synthesis, spectroscopic identity, and functional reactivity, grounding our discussion in established chemical principles and field-proven insights.

Introduction: Strategic Importance in Synthesis

This compound is a derivative of nicotinic acid (Vitamin B3), belonging to the class of acyl chlorides. Its structure, featuring a pyridine ring substituted with a chlorine atom at the 5-position and a highly reactive acyl chloride moiety at the 3-position, makes it a valuable intermediate in organic synthesis. The pyridine core is a common scaffold in pharmacologically active compounds, and the dual reactivity of the chlorine substituent and the acyl chloride group allows for the strategic construction of complex molecular architectures. While its isomers, 2-chloronicotinoyl chloride and 6-chloronicotinoyl chloride, are well-documented in the synthesis of agrochemicals and pharmaceuticals, this compound offers a distinct substitution pattern for the exploration of novel chemical space.[1]

Molecular Structure and Physicochemical Properties

The key to the utility of this compound lies in the electronic interplay between its functional groups. The electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring enhances the electrophilicity of the carbonyl carbon in the acyl chloride group, making it highly susceptible to nucleophilic attack. This heightened reactivity is the cornerstone of its synthetic applications.

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its well-characterized precursor, 5-chloronicotinic acid, and its isomers.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 5-Chloronicotinic Acid (Precursor)[2] | 2-Chloronicotinoyl chloride[3][4] | 6-Chloronicotinoyl chloride[1] |

| CAS Number | Data not available | 22620-27-5 | 49609-84-9 | 66608-11-5 |

| Molecular Formula | C₆H₃Cl₂NO | C₆H₄ClNO₂ | C₆H₃Cl₂NO | C₆H₃Cl₂NO |

| Molecular Weight | 176.00 g/mol | 157.55 g/mol | 176.00 g/mol | 176.00 g/mol |

| Appearance | Off-white to yellow crystalline solid (Expected) | White to off-white powder | White to light yellow powder | Off-white to yellow crystalline powder |

| Melting Point (°C) | N/A | 154-158 | 38-42 | 48-51 |

| Boiling Point (°C) | N/A | N/A | 98-100 (at reduced pressure) | N/A |

| Solubility | Reacts with water and alcohols. Soluble in anhydrous organic solvents (e.g., DCM, Toluene). | Sparingly soluble in cold water | Reacts with water and alcohols | Reacts with water and alcohols |

Synthesis: A Self-Validating Protocol

The most direct and widely adopted method for the synthesis of acyl chlorides is the treatment of the corresponding carboxylic acid with a chlorinating agent.[5] The following protocol for the synthesis of this compound from 5-chloronicotinic acid is based on established and reliable procedures for analogous compounds.[5]

Causality Behind Experimental Choices:

-

Thionyl Chloride (SOCl₂): Chosen for its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, simplifying purification.

-

Anhydrous Conditions: Essential as acyl chlorides, particularly this reactive species, readily hydrolyze in the presence of moisture back to the carboxylic acid. All glassware must be oven or flame-dried, and anhydrous solvents used.

-

Catalytic DMF: N,N-Dimethylformamide acts as a catalyst by forming a small amount of the highly reactive Vilsmeier reagent in situ, which accelerates the conversion.

-

Reflux: Heating the reaction ensures it proceeds to completion in a reasonable timeframe.

Experimental Protocol: Synthesis of this compound

Materials and Equipment:

-

5-Chloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Round-bottom flask, reflux condenser with a gas trap (e.g., drying tube with CaCl₂ and a line to a base trap for HCl and SO₂), magnetic stirrer, heating mantle.

-

Rotary evaporator.

-

Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, acid-resistant gloves.

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, add 5-chloronicotinic acid (1.0 equivalent). Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Solvent and Reagent Addition: Add anhydrous toluene or DCM (approx. 5-10 mL per gram of acid) followed by a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.5-2.0 equivalents) to the stirred suspension at room temperature.

-

Reaction: Fit the flask with a reflux condenser and a gas trap. Heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation or recrystallization from an anhydrous non-polar solvent.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Confirming the molecular structure of the synthesized product is paramount. The following table outlines the expected spectroscopic data for this compound, based on the known spectra of its isomers and fundamental principles.[4][6]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features | Rationale |

| ¹H NMR | δ 9.1-9.3 (d, 1H, H-2), δ 8.8-9.0 (d, 1H, H-6), δ 8.4-8.6 (t, 1H, H-4) | The protons on the pyridine ring will be in the aromatic region, deshielded by the electronegative nitrogen and chlorine atoms. The specific shifts and coupling constants (small J values typical for meta-coupling) will be characteristic. |

| ¹³C NMR | δ 168-172 (C=O), δ 125-155 (aromatic carbons) | The carbonyl carbon of the acyl chloride is expected in the typical downfield region. Five distinct signals are expected for the pyridine ring carbons. |

| IR (cm⁻¹) | 1750-1800 (s, C=O stretch), 1550-1600 (m, C=C/C=N stretch), 1000-1100 (m, C-Cl stretch) | The strong absorption band for the carbonyl group of the acyl chloride is highly characteristic.[7] Aromatic ring stretches and the C-Cl bond vibration will also be present. |

| Mass Spec (EI) | M⁺ at m/z 175/177/179 (isotopic pattern for 2 Cl atoms), Fragment at m/z 140 ([M-Cl]⁺) | The molecular ion peak will show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[8][9] A major fragment will be the loss of the chlorine radical from the acyl chloride. |

Reactivity and Synthetic Applications

This compound is a versatile reagent for introducing the 5-chloronicotinoyl moiety into a molecule. Its primary utility lies in nucleophilic acyl substitution reactions.

Caption: Key reactions of this compound.

-

Amide Formation: It reacts readily with primary and secondary amines to form the corresponding amides. This is one of the most common applications in drug discovery for creating libraries of compounds for biological screening.

-

Esterification: In the presence of an alcohol, it forms esters. A non-nucleophilic base like pyridine is often added to scavenge the HCl byproduct.

-

Friedel-Crafts Acylation: It can be used to acylate electron-rich aromatic rings to form aryl ketones, although the pyridine ring's electron-deficient nature can sometimes require specific catalysts.

The incorporation of a chlorinated pyridine motif is a known strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.

Safety and Handling

As with all acyl chlorides, this compound is a hazardous chemical that must be handled with appropriate precautions. It is corrosive and reacts violently with water.

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear safety goggles, a face shield, a lab coat, and gloves resistant to corrosive materials.

-

Handling: Avoid contact with skin and eyes. Do not inhale dust or vapors. Handle under an inert atmosphere to prevent reaction with moisture.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and oxidizing agents.

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.

Conclusion

This compound is a highly reactive and synthetically valuable intermediate. Its utility is derived from the electrophilic nature of its acyl chloride function, combined with the unique electronic and structural properties of the 5-chloropyridine ring. This guide provides the foundational knowledge for its safe handling, synthesis, and application in the development of novel chemical entities for pharmaceutical and agrochemical research.

References

- Google Patents. (n.d.). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.

-

PubChem. (n.d.). 2-Chloronicotinoyl chloride. Retrieved January 17, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 2-Chloronicotinoyl chloride. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN101671298B - Synthesis method of 2-chloronicotinoyl chloride.

-

University of Pardubice. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 17, 2026, from [Link]

-

The Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. Retrieved January 17, 2026, from [Link]

-

Van der Verren, S. E., et al. (2019). Analysis of protein chlorination by mass spectrometry. Methods. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 5-Chloronicotinic acid. Retrieved January 17, 2026, from [Link]

Sources

- 1. 6-Chloronicotinoyl chloride 97 66608-11-5 [sigmaaldrich.com]

- 2. 5-Chloronicotinic acid | C6H4ClNO2 | CID 247986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 2-Chloronicotinoyl chloride | C6H3Cl2NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Chloronicotinyl chloride(49609-84-9) 1H NMR [m.chemicalbook.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. youtube.com [youtube.com]

- 9. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloronicotinoyl chloride synthesis from 5-chloronicotinic acid

An In-depth Technical Guide to the Synthesis of 5-Chloronicotinoyl Chloride from 5-Chloronicotinic Acid

Foreword: From Carboxylic Acid to Versatile Intermediate

In the landscape of pharmaceutical and agrochemical development, the efficient synthesis of reactive intermediates is a cornerstone of innovation. This compound is one such pivotal building block, a derivative of nicotinic acid (Vitamin B3) that opens the door to a vast array of molecular architectures through its highly reactive acyl chloride functional group. Its synthesis from the stable and commercially available 5-chloronicotinic acid is a fundamental transformation that, while conceptually straightforward, demands a nuanced understanding of mechanism, reagent choice, and handling precautions to ensure safety, yield, and purity.

This guide, prepared from the perspective of a senior application scientist, moves beyond a simple recitation of steps. It delves into the causality behind the protocol, grounding the practical execution in a firm understanding of the reaction mechanism and providing the self-validating logic required for successful and safe implementation in a research and development setting.

The Mechanistic Heart of the Transformation: Activating the Carboxyl Group

The conversion of a carboxylic acid to an acyl chloride is a classic nucleophilic acyl substitution. However, the hydroxyl (-OH) group of a carboxylic acid is a poor leaving group.[1] The core challenge, therefore, is to convert it into a species that can be easily displaced by a chloride ion. This is where chlorinating agents, most notably thionyl chloride (SOCl₂), come into play.

The reaction with thionyl chloride proceeds through a well-established, multi-step mechanism:

-

Nucleophilic Attack: The process begins with the nucleophilic oxygen of the carboxylic acid's hydroxyl group attacking the electrophilic sulfur atom of thionyl chloride.[2][3][4]

-

Formation of a Chlorosulfite Intermediate: This initial attack, followed by the loss of a chloride ion and a proton, generates a highly reactive acyl chlorosulfite intermediate. This step is critical as it transforms the hydroxyl group into an excellent leaving group.[1][5]

-

Nucleophilic Acyl Substitution: The chloride ion, liberated in the previous step, now acts as a nucleophile, attacking the electrophilic carbonyl carbon.[3][4]

-

Irreversible Product Formation: The resulting tetrahedral intermediate collapses, reforming the carbonyl double bond and ejecting the chlorosulfite group. This group readily decomposes into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion.[4][5]

The evolution of gaseous byproducts (SO₂ and HCl) is a key thermodynamic advantage of using thionyl chloride, as their removal from the reaction mixture renders the process effectively irreversible.[5][6]

Sources

Introduction: The Strategic Importance of 5-Chloronicotinoyl Chloride in Synthesis

An In-Depth Technical Guide to the Reactivity of 5-Chloronicotinoyl Chloride with Nucleophiles

This compound, a derivative of nicotinic acid (Vitamin B3), is a bifunctional heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure is deceptively simple, yet it offers two distinct and orthogonally reactive sites: a highly electrophilic acyl chloride and a moderately reactive chloro-substituted pyridine ring. This dual reactivity allows for sequential, controlled modifications, making it an invaluable scaffold for constructing complex molecular architectures and generating diverse compound libraries for drug discovery.[1][2][3] Molecules derived from this scaffold are explored as treatments for neurological disorders, inflammation, and as potent herbicides.[1]

This guide provides a comprehensive exploration of the reactivity of this compound with a range of common nucleophiles. We will delve into the underlying mechanisms, provide field-proven experimental protocols, and explain the causal relationships that govern reaction outcomes, empowering researchers to leverage this versatile reagent with precision and confidence.

The synthesis of the title compound is most commonly achieved via the direct chlorination of its parent carboxylic acid, 5-chloronicotinic acid, using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.[4] This conversion is typically high-yielding and provides the reactive acyl chloride necessary for subsequent transformations.

Part 1: The Dominant Reaction Pathway - Nucleophilic Acyl Substitution

The primary and most facile reactions of this compound involve the acyl chloride group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and the chlorine atom. This renders it highly susceptible to attack by a wide array of nucleophiles.

The reaction proceeds via a canonical nucleophilic addition-elimination mechanism . The nucleophile first attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed, and the chloride ion—an excellent leaving group—is expelled.

Caption: General mechanism for nucleophilic acyl substitution.

Reactivity with N-Nucleophiles: The Amide Bond Formation

The synthesis of amides is arguably the most common application of this compound. The reaction with primary and secondary amines is typically rapid and efficient.

Causality and Experimental Choices:

-

Stoichiometry and Base Selection: The reaction liberates one equivalent of hydrochloric acid (HCl), which will protonate any unreacted amine, rendering it non-nucleophilic.[5] To drive the reaction to completion, either two equivalents of the nucleophilic amine are used (one to react, one to act as the base), or, more commonly, one equivalent of the amine is used in conjunction with a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[6][7] DIPEA is preferred for sterically hindered amines, as the less hindered TEA can sometimes compete as a nucleophile, leading to side products.[8]

-

Managing Low Reactivity: Electron-deficient anilines or sterically hindered secondary amines can be sluggish to react.[8] In these cases, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) is highly effective. DMAP is a hyper-nucleophilic catalyst that first reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic and is readily attacked by the less reactive amine, regenerating the DMAP catalyst.[8]

-

Solvent and Temperature: The reaction is typically performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) at room temperature.[7] For highly reactive amines, cooling the reaction to 0°C can help control the exotherm.

Experimental Protocol: Synthesis of N-benzyl-5-chloronicotinamide

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration). Cool the flask to 0°C in an ice bath.

-

Addition: In a separate flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirring acyl chloride solution over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Nucleophile | Base | Catalyst | Solvent | Temp (°C) | Yield (%) |

| Aniline | TEA | None | THF | 25 | >90 |

| Diisopropylamine | DIPEA | DMAP (cat.) | DCM | 25 | ~75 |

| 4-Nitroaniline | DIPEA | DMAP (cat.) | DMF | 50 | ~60 |

| Hydrazine | TEA (2.2 eq) | None | Benzene | Reflux | ~85[9] |

Reactivity with O-Nucleophiles: Ester Formation

The reaction with alcohols and phenols yields the corresponding esters. While alcohols are less nucleophilic than amines, the high reactivity of the acyl chloride ensures the reaction proceeds, often vigorously.[10]

Causality and Experimental Choices:

-

Catalysis: Similar to amidation, a base like TEA or pyridine is required to scavenge the HCl byproduct. The reaction can be slow with hindered alcohols, and the use of catalytic DMAP is often beneficial.[11]

-

Conditions: The reaction is typically run in an aprotic solvent. For simple, unhindered alcohols, the reaction is often complete at room temperature. For phenols or hindered alcohols, gentle heating may be required.[10][12]

Experimental Protocol: Synthesis of Phenyl 5-chloronicotinate

-

Setup: In a flame-dried flask under nitrogen, dissolve phenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

-

Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the flask at room temperature.

-

Reaction: Stir the mixture for 4-6 hours. If the reaction is sluggish, heat gently to 40-50°C. Monitor by TLC.

-

Workup & Purification: Follow a similar aqueous workup procedure as described for the amide synthesis. The product is typically purified by silica gel chromatography.

Reactivity with S-Nucleophiles: Thioester Formation

Thiols are excellent nucleophiles, particularly in their deprotonated thiolate form, and react readily with this compound to form thioesters.[13] The reaction is generally very efficient.

Causality and Experimental Choices:

-

Basicity: A base (e.g., TEA) is used to deprotonate the thiol, forming the more nucleophilic thiolate anion, and to neutralize the HCl byproduct.

-

Reaction Rate: Due to the high nucleophilicity of sulfur, these reactions are typically very fast and can be performed at low temperatures (0°C to room temperature).[13]

Part 2: The Secondary Reaction Pathway - C-C Cross-Coupling

While the acyl chloride is the more reactive handle, the chlorine atom on the pyridine ring provides a second site for modification, crucial for building molecular complexity. This C(sp²)-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions. It is important to note that these reactions are typically performed on the corresponding 5-chloronicotinic acid or its ester derivative, as the acyl chloride moiety is generally incompatible with the conditions of most cross-coupling reactions. The amide derivatives, however, are often stable enough to undergo these transformations.

Caption: Sequential workflow: Acyl substitution followed by cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[14]

Causality and Experimental Choices:

-

Reactivity: Aryl chlorides are the least reactive of the aryl halides for Suzuki couplings (I > Br > Cl).[15] Therefore, successful coupling often requires more electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) to facilitate the initial, rate-limiting oxidative addition step of the Pd(0) catalyst into the C-Cl bond.[16]

-

Catalyst System: A typical system consists of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand, and a base.

-

Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step of the catalytic cycle.[17]

Experimental Protocol: Suzuki Coupling of a 5-chloronicotinamide derivative

-

Setup: To a reaction vessel, add the 5-chloronicotinamide substrate (1.0 eq), the desired boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and solvent (e.g., Dioxane/Water mixture). Purge with inert gas for another 5 minutes.

-

Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by LC-MS).

-

Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by silica gel chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper(I) salts.[15][18]

Causality and Experimental Choices:

-

Catalytic Cycle: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki reaction, while the copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]

-

Conditions: The reaction is typically run in the presence of an amine base (like TEA or DIPEA), which acts as both the base and often as the solvent. Copper-free Sonogashira protocols have also been developed to avoid issues with copper contamination in pharmaceutical intermediates.[19][20][21]

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) |

| Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 60 |

| Trimethylsilylacetylene | Pd₂(dba)₃ / XPhos / CuI | DIPEA | DMF | 80 |

Conclusion

This compound is a powerful and versatile reagent whose reactivity can be precisely controlled by judicious selection of reaction partners and conditions. Its primary reactivity at the acyl chloride center allows for the facile synthesis of amides, esters, and thioesters. The secondary reactivity at the C-Cl bond opens the door to advanced C-C bond-forming reactions, enabling the construction of highly decorated pyridine scaffolds. A thorough understanding of the mechanisms and causal factors outlined in this guide is essential for any researcher aiming to exploit the full synthetic potential of this key intermediate in the pursuit of novel, biologically active molecules.

References

- Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents. (n.d.). Google Patents.

-

5-Chloronicotinic acid - Chem-Impex . (n.d.). Chem-Impex International. Retrieved January 17, 2026, from [Link]

-

synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity . (2024). Iraqi National Journal of Chemistry. Retrieved January 17, 2026, from [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst . (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Sonogashira coupling - Wikipedia . (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PubMed Central . (2024). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Synthesis of 6-chloronicotinoyl chloride - PrepChem.com . (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride . (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthetic Chemistry: Formation of The Amide Bond: Advanced Article - Scribd . (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

-

Amide Synthesis - Fisher Scientific . (n.d.). Fisher Scientific. Retrieved January 17, 2026, from [Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - MDPI . (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Suzuki reaction - Wikipedia . (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts . (2024). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Amide formation from acyl chloride | Carboxylic acids and derivatives | Khan Academy . (2010). Khan Academy. Retrieved January 17, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube . (2024). YouTube. Retrieved January 17, 2026, from [Link]

-

The Suzuki Reaction - Myers Research Group . (n.d.). Harvard University. Retrieved January 17, 2026, from [Link]

-

Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid - Green Chemistry (RSC Publishing) . (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

- Synthesis method of 2-chloronicotinoyl chloride - Google Patents. (n.d.). Google Patents.

-

Reactions of Thiols - Chemistry Steps . (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central . (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

esterification - alcohols and carboxylic acids - Chemguide . (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]

-

Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts . (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed . (2019). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) . (2013). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Acid to Ester - Common Conditions . (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]

-

Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides . (2009). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Catalytic Approaches to the Synthesis of Amide Bonds - CORE . (n.d.). CORE. Retrieved January 17, 2026, from [Link]

-

the reaction of acyl chlorides with ammonia and primary amines - Chemguide . (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]

-

Ester synthesis by esterification - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PubMed . (2019). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Recent applications of click chemistry in drug discovery - PubMed . (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Amine to Amide (via Acid Chloride) - Common Conditions . (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]

-

10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts . (2019). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Reaction of alcohols with thionyl chloride - YouTube . (2018). YouTube. Retrieved January 17, 2026, from [Link]

-

Alcohol to Chloride - Common Conditions . (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. scribd.com [scribd.com]

- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 12. Ester synthesis by esterification [organic-chemistry.org]

- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. youtube.com [youtube.com]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Sonogashira coupling reactions in biodegradable ionic liquids derived from nicotinic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safe Handling of 5-Chloronicotinoyl Chloride for Research and Development

This guide provides a detailed framework for the safe handling, storage, and emergency management of 5-Chloronicotinoyl chloride. It is intended for researchers, chemists, and drug development professionals who work with this and structurally similar reactive compounds. The protocols and recommendations herein are synthesized from established safety principles for acyl chlorides and data from closely related isomers, providing a robust system for risk mitigation in the laboratory.

Core Hazard Assessment and Chemical Profile

This compound is a bifunctional molecule containing a pyridine ring and a highly reactive acyl chloride group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. However, the acyl chloride moiety dictates its primary hazards: it is corrosive and reacts violently with water and other nucleophiles.

A critical review of available safety data reveals a lack of a specific, published Safety Data Sheet (SDS) for the 5-chloro isomer. Therefore, this guide is built upon the well-documented hazards of the analogous 2-chloronicotinoyl chloride and 6-chloronicotinoyl chloride . The fundamental reactivity of the acyl chloride group is the principal driver of the required safety precautions.

The primary hazards are summarized below. These are extrapolated from isomer data and the inherent chemical properties of the functional group.

| Hazard Category | Description & GHS Classification (Synthesized) | Primary Precautionary Rationale |

| Corrosivity | GHS05 (Corrosion) H314: Causes severe skin burns and eye damage.[1][2][3][4] | The acyl chloride reacts with moisture on skin, eyes, or mucous membranes to form hydrochloric acid (HCl), causing immediate and severe chemical burns. |

| Acute Toxicity | GHS07 (Harmful) H302: Harmful if swallowed.[1][3]H312: Harmful in contact with skin.[1][3]H332: Harmful if inhaled.[1][3] | Ingestion or inhalation can cause severe damage to the gastrointestinal and respiratory tracts.[1][3][5] Systemic toxicity is also a concern. |

| Reactivity | EUH014/EUH029 : Reacts violently with water. Contact with water liberates toxic gas.[1][3][4][6][7] | The exergonic reaction with water, alcohols, or amines generates corrosive HCl gas and significant heat, potentially causing container pressurization and rupture. |

The Hierarchy of Controls: A Systematic Approach to Safety

Effective safety management is not merely about personal protective equipment (PPE). It is a systematic process that prioritizes the elimination or reduction of hazards at their source. The "Hierarchy of Controls" is the established framework for this process.

Caption: The Hierarchy of Controls, prioritizing strategies from most to least effective.

-

Elimination/Substitution: While often not feasible in novel research, always question if a less hazardous reagent, such as the corresponding carboxylic acid activated in situ, could achieve the same synthetic outcome.

-

Engineering Controls: This is the most critical, non-negotiable level for handling this compound. These controls are designed to physically separate the researcher from the chemical.

-

Administrative Controls: These are the standard operating procedures (SOPs), training, and work practices that minimize exposure risk.

-

PPE: This is the last line of defense, used to protect the individual in the event of a failure in higher-level controls.

Mandatory Engineering Controls

Working with this compound or its isomers outside of a certified and properly functioning chemical fume hood is a severe violation of safety protocols.

-

Chemical Fume Hood: All handling, weighing, and dispensing of the material must occur within a chemical fume hood.[4][5][6] This ensures that any dust or vapors, including HCl gas generated from incidental hydrolysis, are contained and exhausted safely.

-

Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions.

-

Proximity of Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the workstation.[1][6] Their locations must be clearly marked and unobstructed.

Protocols for Safe Handling and Storage

A disciplined, step-by-step approach is essential to prevent exposure and accidental release.

Handling Protocol

-

Preparation: Before handling, ensure all required engineering controls are active and all necessary PPE is donned. Clear the fume hood of all unnecessary items.

-

Inert Atmosphere: This compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen) whenever possible.[1][3][6] This prevents degradation of the reagent and the formation of HCl.

-

Container Acclimatization: If the reagent is stored cold, allow the sealed container to warm to ambient temperature before opening. This prevents condensation of atmospheric moisture onto the solid.

-

Dispensing: Use a non-sparking spatula or tools. Weigh the required amount in a tared, sealed container within the fume hood. Avoid creating dust.[5][6]

-

Reaction Setup: Add the this compound to the reaction solvent carefully. Never add water or other nucleophilic solvents to the solid acyl chloride, as this can cause a violent, exothermic reaction.[8]

-

Post-Handling: Tightly reseal the main container, preferably under an inert gas blanket. Decontaminate spatulas and any surfaces with an appropriate quenching solution (e.g., isopropanol followed by water) within the fume hood.

Storage Requirements

Proper storage is critical to maintaining the integrity of the chemical and preventing hazardous situations.

-

Conditions: Store in a dry, cool, and well-ventilated place.[1][2][3] The storage area should be designated for corrosive materials.

-

Container: Keep the container tightly closed to prevent moisture ingress.[1][2][3]

-

Inert Atmosphere: Long-term storage under an inert atmosphere is highly recommended.[1][4][6]

-

Incompatible Materials: Segregate from water, strong oxidizing agents, strong acids, strong bases, and amines.[1][3][6]

Personal Protective Equipment (PPE) Specifications

PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.

| Protection Area | Required Equipment and Specifications | Rationale |

| Eye/Face | Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US).[1][6][9] A full-face shield should be worn over goggles when there is a splash risk. | Protects against dust particles and splashes. A face shield provides an additional barrier for the entire face. |

| Hands | Chemical-resistant gloves (e.g., Nitrile rubber).[5] Inspect gloves for defects before each use.[1][3] | Prevents skin contact and chemical burns. Double-gloving is recommended. |

| Body | A flame-retardant laboratory coat. Wear impervious clothing to prevent skin contact.[9] | Provides a barrier against spills and splashes. |

| Respiratory | Not typically required if work is performed within a certified fume hood. For emergencies or potential control failure, a NIOSH-approved respirator with appropriate cartridges (e.g., for acid gases and organic vapors) is necessary.[6] | Protects the respiratory tract from harmful dust and vapors. |

Emergency Procedures: Preparedness and Response

Immediate and correct response to an emergency can significantly mitigate harm. All personnel must be trained on these procedures.

Accidental Release or Spill Response

The following workflow outlines the necessary steps for a small-scale laboratory spill.

Caption: A workflow for responding to a laboratory spill of this compound.

Key Steps:

-

Evacuate and Alert: Immediately alert personnel in the vicinity.

-

Containment: For a small spill, cover with a dry, inert absorbent material like sand or vermiculite. DO NOT USE WATER .[6][7]

-

Collection: Carefully sweep the contained material into a suitable, labeled container for hazardous waste disposal.[1][5] Avoid creating dust.[5][6]

-

Decontamination: Clean the spill area thoroughly.

First Aid Measures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][4] Seek immediate medical attention.[1][3]

-

Eye Contact: Immediately and continuously rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3][4] Remove contact lenses if possible. Seek immediate medical attention.[1][2]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[4][9] Seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting.[1][2][3] Rinse the mouth with water. If the person is conscious, have them drink water. Ingestion causes severe damage, and vomiting poses a risk of perforation.[1][5] Seek immediate medical attention.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1][2][6]

-

Unsuitable Extinguishing Media: DO NOT USE WATER. [1][2][6][7] The compound reacts violently with water, which will exacerbate the situation and release toxic hydrogen chloride gas.[4][5][6][7]

-

Special Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1][2][6]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][5][6]

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Procedure: Dispose of waste in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Regulations: Disposal must be handled by a licensed waste disposal company in accordance with all local, state, and federal regulations.[2]

References

-

Fisher Scientific, Safety Data Sheet for 2-Chloronicotinoyl chloride (Canada WHMIS 2015). [Link]

-

PubChem, Compound Summary for 5-Chloronicotinic acid. [Link]

-

PubChem, Compound Summary for 2-Chloronicotinoyl chloride. [Link]

-

ChemBK, Product Page for 2-Chloronicotinyl chloride. [Link]

Sources

- 1. fishersci.it [fishersci.it]

- 2. tcichemicals.com [tcichemicals.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.fr [fishersci.fr]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.ca [fishersci.ca]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. echemi.com [echemi.com]

The Strategic Importance of 5-Chloronicotinoyl Chloride in Modern Synthesis

For researchers, scientists, and drug development professionals, the procurement of high-quality reagents is a foundational pillar of successful research. 5-Chloronicotinoyl chloride, a pivotal building block in the synthesis of diverse pharmaceutical and agrochemical compounds, is no exception. This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive overview of the commercial supplier landscape for this compound, delves into the critical technical considerations for its acquisition and use, and offers practical, field-proven insights to ensure the integrity of your research.

This compound (CAS No. 85320-79-2) is a highly reactive acyl chloride that serves as a versatile intermediate in organic synthesis. Its utility stems from the presence of both a reactive acyl chloride group and a chlorinated pyridine ring. This dual functionality allows for its incorporation into a wide array of molecular architectures, making it a valuable precursor for novel therapeutic agents and other complex organic molecules. The electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This reactivity is harnessed in the formation of amides and esters, which are fundamental linkages in many biologically active compounds. In fact, chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved chlorinated drugs on the market, highlighting the importance of intermediates like this compound in drug discovery.[1][2]

Navigating the Commercial Supplier Landscape

Selecting the right supplier for this compound is a critical decision that can impact the quality, reproducibility, and timeline of a research project. The following table provides a comparative analysis of several key commercial suppliers.

| Supplier | Purity | Available Quantities | Key Considerations for Researchers |

| Sigma-Aldrich (Merck) | Information not readily available for this compound (CAS 85320-79-2) | Check website for availability | While a major supplier for many chemicals, specific details for this CAS number were not prominent in search results. Researchers should directly consult their catalog. |

| TCI (Tokyo Chemical Industry) | >98.0% | 5g, 25g | Known for high-purity reagents and comprehensive analytical data, making them a reliable choice for applications sensitive to impurities. |

| Alfa Aesar (Thermo Fisher Scientific) | 98% | 5g, 25g, 100g | Offers a range of pack sizes suitable for both small-scale research and larger development projects. Detailed product specifications are typically available. |

| Chem-Impex | ≥ 98% (GC) | Not specified | Focuses on providing intermediates for pharmaceutical synthesis and offers a high purity grade.[3] |

| Apollo Scientific | 97% | 5g, 25g, 100g | Provides various quantities with detailed chemical data and safety information readily accessible.[4] |

Technical Deep Dive: From Synthesis to Safe Handling

Synthesis and Inherent Impurity Profile

A sound understanding of the synthetic route to this compound is crucial for anticipating potential impurities. The most common laboratory and industrial synthesis involves the chlorination of 5-chloronicotinic acid.[5] This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

A General Synthetic Approach:

Caption: General synthesis of this compound.

Expert Insight: The choice of chlorinating agent can influence the impurity profile. For instance, using thionyl chloride may result in sulfur-containing impurities. It is imperative to obtain and review the Certificate of Analysis (CoA) from the supplier to understand the purity and the analytical methods used for its determination.

A Validated Protocol for Amide Bond Formation

The acylation of amines with this compound is a cornerstone reaction in the synthesis of many pharmaceutical candidates. The following protocol provides a robust and reproducible method.

Experimental Workflow for Amide Synthesis:

Caption: Step-by-step workflow for amide synthesis.

Methodology:

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C.

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Cooling mitigates the initial exotherm.

-

-

Acylation: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Causality: Dropwise addition maintains temperature control and minimizes side reactions. A slight excess of the acyl chloride ensures full conversion of the amine.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Trustworthiness: TLC is a rapid and effective method to confirm the consumption of the starting material, providing a reliable indicator of reaction completion.

-

-

Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

-

Causality: The aqueous work-up removes water-soluble salts and byproducts. Column chromatography is a standard and robust technique for isolating the desired amide in high purity.

-

Mandatory Safety and Handling Protocols

This compound is a corrosive and moisture-sensitive solid.[6][7] It reacts violently with water and can cause severe skin burns and eye damage.[7][8] Inhalation can also be harmful.[7]

Essential Safety Precautions:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Eyewash stations and safety showers must be readily accessible.[8]

-